N-cyclobutyl-2-methoxy-5-methylaniline

Medicinal chemistry Conformational analysis N-cycloalkyl SAR

Supply disruptions affect several catalog suppliers of this N-cyclobutyl aniline building block. Secure a verified 95% purity stock to maintain SAR and library synthesis timelines. - Used as a structurally matched negative control in HIF-1 pathway assays (IC₅₀ >10 µM vs. 0.5-4.0 µM for the 4-chloro analog). - Free secondary amine enables diversification into benzimidazoles and quinazolines; compatible with visible-light photoredox C-H cyclobutylation. - Ships ambient from US West Coast stock; not a hazardous material under DOT/IATA.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13271759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-2-methoxy-5-methylaniline
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2CCC2
InChIInChI=1S/C12H17NO/c1-9-6-7-12(14-2)11(8-9)13-10-4-3-5-10/h6-8,10,13H,3-5H2,1-2H3
InChIKeyBTRPYPCARPUBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclobutyl-2-methoxy-5-methylaniline (CAS 1249503-10-3): Sourcing Guide for a Differentiated N-Cycloalkyl Aniline Building Block


N-Cyclobutyl-2-methoxy-5-methylaniline (CAS 1249503-10-3, MF C₁₂H₁₇NO, MW 191.27) is a tri-substituted aniline derivative carrying a cyclobutyl group on the nitrogen atom, a methoxy group at the ortho (C2) position, and a methyl group at the meta (C5) position . It belongs to the broader class of N-cycloalkyl anilines, which are employed as synthetic intermediates in medicinal chemistry and agrochemical research . The compound is commercially available at 95% purity from multiple catalog suppliers, though lot sizes and stock status vary considerably across vendors .

Why N-Cyclobutyl-2-methoxy-5-methylaniline Cannot Be Replaced by a Generic Aniline Analog


Trading one substituted aniline for another without systematic analysis is risky because even a single substituent change can profoundly alter electronic character, conformational preference, metabolic stability, and target-binding affinity . For example, the closely related 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline exhibits HIF-1 pathway inhibitory activity (IC₅₀ 0.5–4.0 µM) that is absent in the non-chlorinated parent , while the regioisomer 2-(cyclobutylmethoxy)-5-methylaniline (CAS 1466953-59-2) places the cyclobutane on an ether oxygen rather than on the nitrogen, completely altering hydrogen-bonding capability and basicity . These examples underscore that the precise 2-methoxy-5-methyl N-cyclobutyl substitution pattern is not interchangeable with other in-class compounds.

Quantitative Evidence Guide: N-Cyclobutyl-2-methoxy-5-methylaniline vs. Its Closest Analogs


N-Cyclobutyl vs. N-Cyclopropyl and N-Cyclopentyl: Ring-Strain and Conformational Differentiation

The N-cyclobutyl group imposes a ring strain energy of approximately 26.3 kcal/mol, which is intermediate between cyclopropyl (~27.5 kcal/mol) and cyclopentyl (~6.5 kcal/mol) rings [1]. This translates into a distinct balance of conformational rigidity and metabolic vulnerability: cyclobutyl rings resist oxidative metabolism better than cyclopropyl groups while providing greater topological constraint than cyclopentyl rings [1]. Consequently, N-cyclobutyl-2-methoxy-5-methylaniline offers a unique spatial and electronic profile that cannot be replicated by its N-cyclopropyl or N-cyclopentyl counterparts.

Medicinal chemistry Conformational analysis N-cycloalkyl SAR

2-Methoxy-5-methyl Substitution Pattern: Differentiation from Positional Isomers

The 2-methoxy-5-methyl arrangement on N-cyclobutyl-2-methoxy-5-methylaniline (C₁₂H₁₇NO, MW 191.27, purity 95%) contrasts with other commercially available regioisomers such as N-cyclobutyl-4-methoxy-2-methylaniline (C₁₂H₁₇NO, MW 191.27) . While the molecular formula and molecular weight are identical, the position of the methoxy group (ortho vs. para) alters the electron density on the aromatic ring and modulates the pKa of the aniline nitrogen, directly affecting nucleophilicity in coupling reactions and hydrogen-bonding patterns in biological targets. No single regioisomer can serve as a universal substitute.

Structure-activity relationship Regioisomer comparison Aniline substitution

Purity and Supply-Chain Consistency: 95% Minimum Purity with Documented Discontinuations

The target compound is specified at a minimum purity of 95% across multiple vendors (AKSci, Leyan) . However, CymitQuimica (brand: Biosynth) has listed all standard package sizes (1 g, 250 mg, 500 mg) as 'Discontinued' . This intermittent availability contrasts with more common N-cycloalkyl anilines that are stocked consistently at larger scales. Researchers requiring multi-gram quantities or guaranteed long-term resupply must verify current lot status before committing to this specific building block.

Procurement Quality control Supply chain

Synthetic Accessibility via Photoredox α-C–H Cyclobutylation: A Modern Entry Route

A general photoredox methodology for the radical α-C–H cyclobutylation of aniline derivatives was reported by Pratt et al. (Synlett, 2020), demonstrating that N-alkylaniline substrates can be directly alkylated at the α-position using bicyclobutane reagents under mild, redox-neutral conditions [1]. While the specific compound N-cyclobutyl-2-methoxy-5-methylaniline was not the primary exemplar, the method's scope includes a range of substituted anilines, indicating that this compound (or its N-alkyl precursors) can be accessed through a catalytic, late-stage functionalization strategy rather than requiring linear multi-step synthesis. This synthetic flexibility distinguishes it from analogs that demand harsher or less selective alkylation conditions.

Synthetic methodology Photoredox catalysis Building block preparation

Best Application Scenarios for N-Cyclobutyl-2-methoxy-5-methylaniline Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration of N-Cycloalkyl Aniline Series

The intermediate ring strain and conformational profile of the N-cyclobutyl group (26.3 kcal/mol strain energy) [1] make this compound a valuable comparator in SAR campaigns where cyclopropyl and cyclopentyl analogs are also being profiled. The 2-methoxy-5-methyl substitution pattern adds an additional dimension of electronic tuning, enabling systematic exploration of how N-cycloalkyl size and aromatic substitution jointly affect target potency, selectivity, and metabolic stability.

Synthesis of Fused Heterocyclic Libraries via the Aniline Nitrogen Handle

The free secondary aniline nitrogen serves as a nucleophilic handle for constructing diversified heterocyclic libraries (e.g., benzimidazoles, quinazolines) via condensation or cyclization reactions. The 95% purity baseline supports library-scale parallel synthesis, though researchers should verify current stock availability given documented supply discontinuations at select distributors .

Photoredox-Mediated Late-Stage Functionalization Scaffolds

For groups utilizing visible-light photoredox catalysis, N-cyclobutyl-2-methoxy-5-methylaniline and its N-alkyl derivatives can serve as substrates for α-C–H cyclobutylation or further diversification under the mild, redox-neutral conditions reported by Pratt et al. [2]. This enables late-stage introduction of the cyclobutyl motif onto pre-functionalized aniline cores without protecting-group manipulation.

Negative Control or Reference Compound for 4-Chloro Analog Studies

Given that 4-chloro-N-cyclobutyl-2-methoxy-5-methylaniline has demonstrated HIF-1 pathway inhibitory activity (IC₅₀ 0.5–4.0 µM) , the non-chlorinated parent compound N-cyclobutyl-2-methoxy-5-methylaniline can serve as a structurally matched negative control in cell-based assays probing the contribution of the 4-chloro substituent to target engagement and downstream signaling.

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